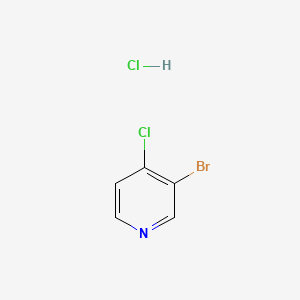
4,6-Dichloronicotinonitrile
Übersicht
Beschreibung
4,6-Dichloronicotinonitrile is a nitrile organic compound . It is used as a pharmaceutical intermediate . The molecular formula is C6H2Cl2N2 and the molecular weight is 173.00 g/mol .
Molecular Structure Analysis
The IUPAC name for 4,6-Dichloronicotinonitrile is 4,6-dichloropyridine-3-carbonitrile . The InChI code is 1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H . The Canonical SMILES is C1=C(C(=CN=C1Cl)C#N)Cl .Physical And Chemical Properties Analysis
4,6-Dichloronicotinonitrile is a solid . It has a molecular weight of 173.00 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 . The Exact Mass is 171.9595035 g/mol .Wissenschaftliche Forschungsanwendungen
Materials Science and Nanotechnology
Researchers have modified silica nanoparticles by combining them with 4,6-diacetylresorcinol, forming a Schiff base/silica composite . These modified nanoparticles find applications in drug delivery, catalysis, and sensor development. The compound’s ability to interact with surfaces and form stable complexes contributes to its usefulness in materials science.
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dichloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRGFXKFARXGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670554 | |
| Record name | 4,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloronicotinonitrile | |
CAS RN |
166526-03-0 | |
| Record name | 4,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


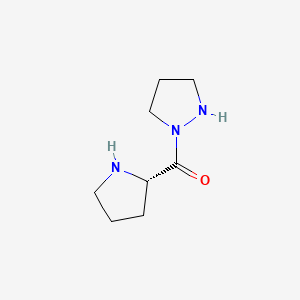
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)


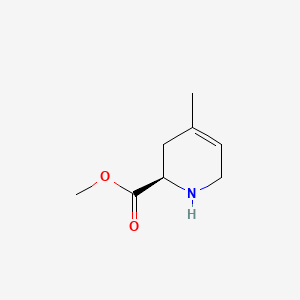
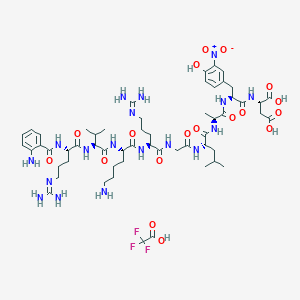
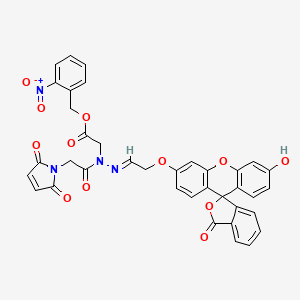
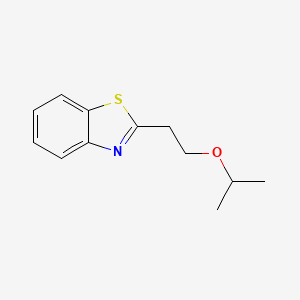
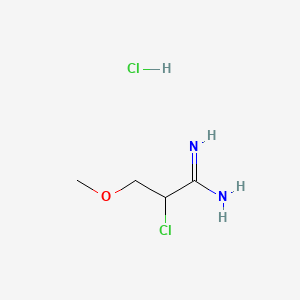
![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)
